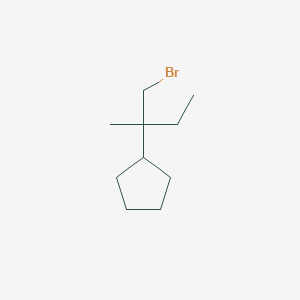

(1-Bromo-2-methylbutan-2-yl)cyclopentane

Description

(1-Bromo-2-methylbutan-2-yl)cyclopentane is a brominated cyclopentane derivative characterized by a cyclopentane ring substituted with a branched alkyl chain containing a tertiary bromine atom at the 1-position. The tertiary bromine acts as a leaving group, making the compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical and organic synthesis .

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

(1-bromo-2-methylbutan-2-yl)cyclopentane |

InChI |

InChI=1S/C10H19Br/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3 |

InChI Key |

GQKFJZZXEYHCQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CBr)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopentane typically involves the bromination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of (1-Bromo-2-methylbutan-2-yl)cyclopentane may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.

Types of Reactions:

Substitution Reactions: (1-Bromo-2-methylbutan-2-yl)cyclopentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of alkenes through dehydrohalogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.

Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.

Scientific Research Applications

(1-Bromo-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.

Biology: Potential use in the development of bioactive molecules due to its ability to undergo functionalization.

Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs or drug-like molecules.

Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophiles or bases used in the reactions.

Comparison with Similar Compounds

Structural Analogs: Brominated Cyclopentane Derivatives

a. 1,3-Disubstituted Cyclopentanes PharmaBlock Sciences lists 1,3-disubstituted cyclopentanes as key building blocks in drug development . Compared to these, (1-Bromo-2-methylbutan-2-yl)cyclopentane features a single bulky substituent at the 1-position. In contrast, 1,3-disubstituted derivatives allow for more predictable regioselectivity in synthesis.

b. Cyclopentane Perhydrophenanthrene Core (Steroids)

Steroids, such as those described in , contain a cyclopentane fused to a phenanthrene system. While the target compound lacks aromaticity, its cyclopentane moiety shares similarities in conformational flexibility. However, the bromine substituent in (1-Bromo-2-methylbutan-2-yl)cyclopentane introduces electrophilic character absent in steroids, directing its utility toward synthetic chemistry rather than biological activity .

Functional Analogs: Bromoalkanes

a. 1-Bromopentane (Straight-Chain Analog)

1-Bromopentane (CAS 110-53-2) is a linear primary bromoalkane used in laboratory settings . Key comparisons include:

- Reactivity : The tertiary bromine in the target compound renders it less reactive in SN2 reactions compared to 1-Bromopentane, which undergoes faster bimolecular substitution due to minimal steric hindrance.

- Stability : The branched structure of (1-Bromo-2-methylbutan-2-yl)cyclopentane may enhance stability against hydrolysis compared to 1-Bromopentane.

- Applications : While 1-Bromopentane is a general laboratory reagent, the target compound’s steric profile makes it suitable for synthesizing hindered intermediates in pharmaceuticals .

b. Bromination drastically alters its properties:

Reactivity in Biochemical Contexts

highlights cyclopentane hydroxyls forming cyclic boronate derivatives with 1-butaneboronic acid . In contrast, the bromine in (1-Bromo-2-methylbutan-2-yl)cyclopentane cannot participate in such interactions but may serve as a leaving group in coupling reactions. This distinction underscores its role in synthetic rather than analytical chemistry.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Structural and Functional Comparison

Biological Activity

(1-Bromo-2-methylbutan-2-yl)cyclopentane is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula: C₉H₁₃Br

- Molecular Weight: 201.11 g/mol

- Structure: The compound features a cyclopentane ring with a bromoalkyl substituent, which influences its reactivity and interaction with biological systems.

The biological activity of (1-Bromo-2-methylbutan-2-yl)cyclopentane is primarily attributed to its ability to participate in electrophilic substitution reactions due to the presence of the bromine atom. This allows it to interact with various biomolecules, including proteins and nucleic acids. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell adhesion and proliferation.

Biological Activity

Research indicates that (1-Bromo-2-methylbutan-2-yl)cyclopentane exhibits several biological activities:

-

Antimicrobial Activity:

- Preliminary studies have shown that brominated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

-

Cytotoxicity:

- In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is believed to be linked to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

-

Enzyme Inhibition:

- Some studies indicate that (1-Bromo-2-methylbutan-2-yl)cyclopentane may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated compounds, including (1-Bromo-2-methylbutan-2-yl)cyclopentane, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Compound | Concentration (µg/mL) | % Bacterial Inhibition |

|---|---|---|

| (1-Bromo-2-methylbutan-2-yl)cyclopentane | 100 | 75% |

| Control | 0 | 0% |

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of brominated compounds. Modifications to the alkyl chain or cyclopentane ring may enhance or diminish biological effects.

Table: Structure-Activity Relationships

| Modification | Biological Activity Change |

|---|---|

| Increasing alkyl chain length | Enhanced cytotoxicity |

| Altering bromine position | Variable enzyme inhibition |

| Substituting cyclopentane ring | Changes in antimicrobial efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.